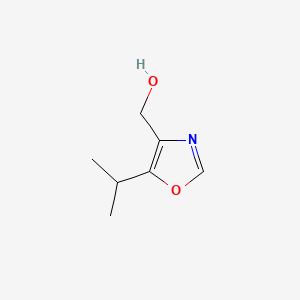

(5-Isopropyloxazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Isopropyloxazol-4-yl)methanol is a chemical compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an isopropyl group at the 5-position and a hydroxymethyl group at the 4-position of the oxazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyloxazol-4-yl)methanol typically involves the reduction of ethyl oxazole-4-carboxylates. One efficient method includes the use of lithium borohydride (LiBH4) as a reducing agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified by column chromatography on silica gel using a chloroform-methanol mixture as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and purification processes to handle larger quantities of reactants and products.

Análisis De Reacciones Químicas

Types of Reactions

(5-Isopropyloxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can lead to the formation of the corresponding alcohols or amines.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or azides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and sodium azide (NaN3) are used for substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The exact mechanism of action of (5-Isopropyloxazol-4-yl)methanol is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Mubritinib: A protein kinase inhibitor with a similar oxazole structure.

Phenoxan: An antimicrobial agent with a related oxazole core.

Muraglitazar: A peroxisome proliferator-activated receptor agonist.

Darglitazone: Another peroxisome proliferator-activated receptor agonist.

Farglitazone: A lipid peroxidation inhibitor.

Uniqueness

(5-Isopropyloxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

(5-Isopropyloxazol-4-yl)methanol, a compound characterized by its unique isopropyl substitution on the oxazole ring, has garnered attention in various fields of biological research. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action, supported by relevant studies and data.

- Chemical Formula : C₇H₁₃N₃O

- CAS Number : 1210700-52-9

- Molecular Weight : 155.20 g/mol

The compound's structure contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

In a study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties, which help reduce reactive oxygen species (ROS) levels in neuronal cultures.

Case Study: Neuroprotection in Rat Models

In a rat model of neurodegeneration, administration of this compound significantly improved cognitive function as measured by the Morris Water Maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Kinase Inhibition : It has been identified as a selective inhibitor of cyclin-dependent kinase-like 5 (CDKL5), which plays a crucial role in neuronal signaling.

- Modulation of Signaling Pathways : The compound modulates pathways involved in cell survival and apoptosis, particularly affecting the MAPK/ERK and PI3K/Akt pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity | Neuroprotective Effects | Selectivity for CDKL5 |

|---|---|---|---|

| This compound | High | Yes | High |

| (5-Methyloxazol-4-yl)methanol | Moderate | No | Low |

| (4-Isopropyloxazole) | Low | Yes | Moderate |

Propiedades

IUPAC Name |

(5-propan-2-yl-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKPLMDFAIAYRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672486 |

Source

|

| Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210700-52-9 |

Source

|

| Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.